2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the class of isoquinoline derivatives. Isoquinolines are nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities and are found in many natural alkaloids
Properties
Molecular Formula |
C19H13NO2 |
|---|---|
Molecular Weight |
287.3 g/mol |
IUPAC Name |
2-(2-methylphenyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C19H13NO2/c1-12-6-2-3-11-16(12)20-18(21)14-9-4-7-13-8-5-10-15(17(13)14)19(20)22/h2-11H,1H3 |
InChI Key |
WSAITSYPBZBVHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-ethynylbenzaldehyde with substituted o-phenylenediamines in the presence of a catalyst such as ethanol . This environmentally friendly route provides a high yield of the desired product.
Industrial Production Methods
Industrial production of isoquinoline derivatives often employs large-scale synthetic methods that are optimized for efficiency and cost-effectiveness. These methods may include the use of metal catalysts, microwave-assisted synthesis, and solvent-free reaction conditions to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and chlorine are used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Isoquinoline derivatives are explored for their potential use in drug development, particularly for treating diseases such as malaria and cancer.
Industry: The compound is used in the development of new materials, including organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogen-containing heterocyclic compound with similar biological activities.
Isoquinoline: The parent compound of 2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione.
Benzimidazo[2,1-a]isoquinoline: Another isoquinoline derivative with potential biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as 5-nitro-2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, is a complex organic compound belonging to the isoquinoline family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and case studies.
- Molecular Formula : C19H12N2O4
- Molecular Weight : 332.31 g/mol
- IUPAC Name : 5-nitro-2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3-dione
- CAS Number : 199985-62-1
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The compound is known to inhibit specific enzymes and interact with DNA, which can lead to significant biological effects such as anti-cancer and antimicrobial activities.
Anticancer Activity
Recent studies have highlighted the potential of this compound in treating hyperproliferative diseases, especially cancer. The compound acts by inhibiting bromodomains of proteins such as BRPF1 and TAF1L, which play critical roles in gene expression regulation and cancer cell proliferation. Research indicates that compounds within this structural class exhibit potent anticancer properties by disrupting the function of these proteins, leading to reduced tumor growth in vitro and in vivo models .
Antimicrobial Activity
The antimicrobial properties of this compound have been tested against various bacterial strains. In vitro assays demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, it exhibited comparable or superior activity against Pseudomonas aeruginosa when compared to standard antibiotics like chloramphenicol and norfloxacin . The minimum inhibitory concentration (MIC) values for various strains indicate its potential as a broad-spectrum antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| Pseudomonas aeruginosa | 4 | Chloramphenicol | 8 |
| Staphylococcus aureus | 2 | Norfloxacin | 4 |
| Escherichia coli | 8 | Ciprofloxacin | 16 |
Study on Anticancer Properties
A study conducted by Ferri et al. investigated the effects of various benzo[de]isoquinoline derivatives on cancer cell lines. The results indicated that 5-nitro-2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione significantly inhibited cell proliferation in breast cancer cell lines (MCF-7) at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis via caspase activation .
Study on Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of several isoquinoline derivatives, it was found that the compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The study reported an MIC value of 0.5 µg/mL against MRSA strains, significantly outperforming conventional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
